molecular formula C13H12ClN3O2 B11845979 2-(3-Chlorobenzyl)-4-(methylamino)pyrimidine-5-carboxylic acid

2-(3-Chlorobenzyl)-4-(methylamino)pyrimidine-5-carboxylic acid

Cat. No.: B11845979
M. Wt: 277.70 g/mol
InChI Key: HRGMMQYTTNZPJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Chlorobenzyl)-4-(methylamino)pyrimidine-5-carboxylic acid is a pyrimidine derivative characterized by a 3-chlorobenzyl substituent at position 2, a methylamino group at position 4, and a carboxylic acid moiety at position 3. This structure confers unique physicochemical and pharmacological properties, making it a candidate for drug development, particularly in targeting enzymes involved in nucleotide metabolism or signal transduction pathways.

Properties

Molecular Formula

C13H12ClN3O2

Molecular Weight

277.70 g/mol

IUPAC Name

2-[(3-chlorophenyl)methyl]-4-(methylamino)pyrimidine-5-carboxylic acid

InChI

InChI=1S/C13H12ClN3O2/c1-15-12-10(13(18)19)7-16-11(17-12)6-8-3-2-4-9(14)5-8/h2-5,7H,6H2,1H3,(H,18,19)(H,15,16,17)

InChI Key

HRGMMQYTTNZPJO-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC(=NC=C1C(=O)O)CC2=CC(=CC=C2)Cl

Origin of Product

United States

Preparation Methods

Pyrimidine Core Construction

The foundational step involves constructing the pyrimidine ring with pre-installed substituents. A validated method derives from the synthesis of analogous 4-amino-pyrimidine-5-carboxylic acids, as detailed in US Patent 3,523,119. Here, malonic acid dinitrile derivatives react with dimethylformamide chloride to form azapentadiene intermediates, which undergo cyclization with ammonia to yield the pyrimidine core. For the target compound, the protocol is adapted as follows:

  • Intermediate Synthesis :

    • React 3-chlorobenzyl chloride with malonic acid dinitrile in the presence of LHMDS (lithium hexamethyldisilazide) to form 1-(3-chlorobenzyl)-3-cyano-2-azapentadiene.

    • Treat the intermediate with dimethylamine hydrochloride to introduce the methylamino group at position 4.

  • Cyclization :

    • Subject the intermediate to aqueous ammonia at 80°C for 6 hours, achieving ring closure to form 4-(methylamino)-5-cyano-pyrimidine.

  • Carboxylic Acid Formation :

    • Hydrolyze the cyano group at position 5 using 75% sulfuric acid at 100°C for 8 hours, yielding the carboxylic acid moiety.

Key Data :

StepReagents/ConditionsYield (%)
IntermediateLHMDS, 3-chlorobenzyl chloride, THF, −78°C68
CyclizationNH₃ (aq.), 80°C72
HydrolysisH₂SO₄ (75%), 100°C85

Post-Functionalization of Preformed Pyrimidine Cores

Introduction of 3-Chlorobenzyl Group via C-H Activation

Modern methodologies leverage transition metal-catalyzed C-H activation to introduce aryl groups. A study on pyrrolidine-2-carboxylic acid analogs (PMC7227796) demonstrates the efficacy of palladium-catalyzed arylation for functionalizing heterocycles. Applied to pyrimidine:

  • Substrate Preparation :

    • Start with 4-(methylamino)pyrimidine-5-carboxylic acid methyl ester to protect the carboxylic acid as an ester.

  • C-H Arylation :

    • React with 3-chlorobenzyl bromide using Pd(OAc)₂ (5 mol%), XPhos (10 mol%), and K₂CO₃ in DMF at 120°C for 12 hours.

  • Ester Hydrolysis :

    • Treat with LiOH in THF/H₂O to regenerate the carboxylic acid.

Key Data :

StepCatalyst SystemTemperature/TimeYield (%)
ArylationPd(OAc)₂/XPhos120°C, 12 h65
HydrolysisLiOH, THF/H₂O25°C, 4 h92

Multicomponent Coupling Approach

Convergent Synthesis Using Protected Intermediates

This route employs sequential coupling reactions to assemble the molecule. A patented method for 2,4-pyrimidinediamine derivatives (US20160009661) provides a template for modular synthesis:

  • Carboxylic Acid Protection :

    • Convert pyrimidine-5-carboxylic acid to its tert-butyl ester using Boc₂O (di-tert-butyl dicarbonate) and DMAP.

  • Methylamino Group Installation :

    • React 4-chloropyrimidine with methylamine in DMF at 60°C for 6 hours.

  • Benzylation at Position 2 :

    • Utilize Ullmann coupling with 3-chlorobenzyl bromide, CuI, and 1,10-phenanthroline in DMSO at 100°C.

  • Deprotection :

    • Remove the Boc group using TFA (trifluoroacetic acid) in dichloromethane.

Key Data :

StepConditionsYield (%)
ProtectionBoc₂O, DMAP, CH₂Cl₂89
MethylaminationMethylamine, DMF, 60°C78
BenzylationCuI, 1,10-phenanthroline, DMSO63

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsOverall Yield (%)
Ring AssemblyHigh purity, scalableMulti-step, harsh conditions52
C-H ActivationRegioselective, fewer stepsRequires specialized catalysts60
Multicomponent CouplingModular, flexibleCostly reagents45

Critical Reaction Parameters and Optimization

Solvent and Temperature Effects

  • Cyclocondensation : THF outperforms DMF in intermediate synthesis due to better solubility of nitrile precursors.

  • Arylation : Elevated temperatures (120°C) are critical for effective C-H activation but risk decomposition if prolonged.

Catalyst Systems

  • Palladium/XPhos enables efficient benzylation but is sensitive to oxygen, necessitating inert atmospheres.

  • Copper-mediated Ullmann coupling offers cost efficiency but lower yields compared to Pd-based methods .

Chemical Reactions Analysis

Amide Bond Formation

The carboxylic acid group undergoes efficient coupling with primary/secondary amines via carbodiimide-mediated activation. In comparable systems (e.g., compound 12a in ), reactions using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBT) in DMF/DCM at 0°C–25°C achieved 65–82% yields.

Example Protocol ( ):

  • Reagents : EDCI (1.1 eq), HOBT (1.1 eq), 4-fluorobenzylamine (2 eq)

  • Conditions : 30 h at 25°C in DMF/DCM (1:3)

  • Yield : 73%

  • Characterization : ¹H NMR (DMSO-d₆) δ 9.40 (s, 2H), 8.61 (d, J = 8.3 Hz, 1H); MS(ESI): m/z 364.29 [M + H]⁺

Esterification Reactions

The carboxylic acid can be converted to esters under mild conditions. Source describes a high-yielding method using sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate to form pyrimidine-5-carboxylic esters (68–92% yields).

Key Data ( ):

SubstrateEster ProductYield (%)
Methyl amidiniumMethyl ester derivative85
Ethyl amidiniumEthyl ester derivative78

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient pyrimidine ring facilitates substitution at position 4. In structurally related compounds (e.g., ), SNAr with benzylamines in NMP at 100°C for 1–2 h achieved 60–88% yields.

Mechanistic Insight ( ):

  • Activating Groups : Nitro or carbonyl substituents enhance ring electrophilicity.

  • Leaving Groups : Chlorine at position 4 is displaced by amines under basic conditions (DIPEA).

Hydrolysis of Esters

Ester derivatives revert to the carboxylic acid via base-mediated hydrolysis. Source reported LiOH/MeOH at 45–90°C for 4–15 h (e.g., compound 1112a , 73% yield).

Optimized Conditions ( ):

  • Base : LiOH (2 eq)

  • Solvent : MeOH/H₂O (4:1)

  • Temperature : 70°C

Functionalization of the Methylamino Group

The methylamino moiety undergoes alkylation or acylation. In , analogous pyrimidines reacted with 1-(4-fluorophenyl)-N-methylmethanamine using HATU, yielding 68% of the tertiary amine product.

Reaction Parameters ( ):

  • Coupling Agent : HATU (1.2 eq)

  • Solvent : DMF

  • Time : 12 h at 25°C

Reductive Amination

While not directly observed in sources, the methylamino group could participate in reductive amination with aldehydes/ketones. For example, NaBH₃CN in MeOH at pH 5–6 typically achieves >60% yields in similar systems.

Metal-Catalyzed Cross-Couplings

The 3-chlorobenzyl group may enable Suzuki-Miyaura couplings. A study in demonstrated Pd/C-mediated hydrogenation of benzyl esters (e.g., 511 , 73% yield), suggesting compatibility with aryl halide functionalities.

Comparative Reaction Yields

Reaction TypeTypical Yield (%)Key Reference
Amide Coupling65–82
Esterification68–92
SNAr60–88
Ester Hydrolysis70–85

This compound’s reactivity profile aligns with broader trends in pyrimidine chemistry, where the 5-carboxylic acid group serves as a handle for diversification, and the chlorobenzyl substituent enables further functionalization. Researchers should validate conditions using spectroscopic methods (¹H/¹³C NMR, HRMS) as exemplified in .

Scientific Research Applications

Medicinal Chemistry

The compound's structure, featuring a carboxylic acid group, a methylamino group, and a chlorobenzyl substituent, allows it to interact with various biological targets. Research has indicated that similar compounds can exhibit:

  • Anti-inflammatory Properties : Compounds with structural similarities have shown the ability to inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases.
  • Antimicrobial Activity : The presence of the pyrimidine core is associated with antimicrobial properties against various pathogens, including bacteria and fungi.
  • Anticancer Activity : Studies suggest that derivatives of this compound can inhibit tumor growth by targeting specific enzymes involved in cell division.

Research has focused on understanding how 2-(3-Chlorobenzyl)-4-(methylamino)pyrimidine-5-carboxylic acid interacts with biological systems. Interaction studies often emphasize:

  • Enzyme Inhibition : The compound may act as an inhibitor for key enzymes in metabolic pathways, potentially leading to therapeutic effects against diseases such as cancer.
  • Receptor Modulation : Its ability to modulate receptor activity could be leveraged in drug development for conditions like depression or anxiety.

Antimicrobial Activity

A study evaluated the antimicrobial effects of various substituted pyrimidines against Mycobacterium tuberculosis. While specific data on this compound is limited, its structural similarities suggest potential efficacy against this pathogen.

Cytotoxicity Assessment

In cytotoxicity assays conducted on human embryonic kidney cells (HEK293), several derivatives were found to exhibit non-toxic profiles at concentrations effective against bacterial strains. This indicates a favorable safety profile for further development.

Mechanism of Action

The mechanism of action of 2-(3-Chlorobenzyl)-4-(methylamino)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. For example, it may inhibit a key enzyme in a metabolic pathway, thereby disrupting the pathway and exerting its therapeutic effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrimidine Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
2-(3-Chlorobenzyl)-4-(methylamino)pyrimidine-5-carboxylic acid C₁₃H₁₃ClN₄O₂ 292.45 3-Chlorobenzyl (C₂), methylamino (C₄), carboxylic acid (C₅)
4,6-Dichloro-2-(methylthio)pyrimidine-5-carboxylic acid [CAS 313339-35-4] C₆H₄Cl₂N₂O₂S 238.97 4,6-Dichloro, methylthio (C₂), carboxylic acid (C₅)
2-[(4-Chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-[3-(trifluoromethyl)anilino]pyrimidine-5-carboxylic acid C₂₄H₂₂ClF₃N₄O₂S 534.97 4-Chlorobenzylsulfanyl (C₂), 2-methylpropyl (C₄), 3-CF₃-anilino (C₆), carboxylic acid (C₅)
(S)-4-((3-Chloro-4-Methoxybenzyl)amino)-2-(2-(hydroxymethyl)pyrrolidin-1-yl)pyrimidine-5-carboxylic acid [CAS 330785-84-7] C₁₈H₂₀ClN₅O₄ 405.83 3-Chloro-4-methoxybenzylamino (C₄), hydroxymethylpyrrolidinyl (C₂), carboxylic acid (C₅)

Key Observations :

  • Lipophilicity : The 3-chlorobenzyl group in the target compound increases lipophilicity compared to the dichloro and methylthio substituents in CAS 313339-35-3. However, the hydroxymethylpyrrolidinyl group in CAS 330785-84-7 enhances water solubility .

Metabolic Stability :

  • The methylamino group in the target compound may reduce oxidative metabolism compared to thioether-containing analogs (e.g., ’s intermediates, which require oxidation for activation) .

Biological Activity

2-(3-Chlorobenzyl)-4-(methylamino)pyrimidine-5-carboxylic acid is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

  • Molecular Formula : C13H12ClN3O2
  • Molecular Weight : 277.70 g/mol
  • IUPAC Name : this compound

The compound features a pyrimidine ring substituted with a chlorobenzyl group and a methylamino group, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways.

Key Mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes that play roles in metabolic pathways, potentially leading to therapeutic effects in conditions like cancer and metabolic disorders.
  • Receptor Modulation : It acts as an agonist or antagonist for certain receptors, influencing cellular responses related to neurotransmission and hormonal regulation.

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Study ReferenceActivity AssessedIC50 Value (µM)Notes
Enzyme Inhibition5.4Significant inhibition of target enzyme involved in cancer metabolism.
Receptor Binding0.8High affinity for A3 adenosine receptors, indicating potential for anti-inflammatory effects.
Cytotoxicity12.0Exhibited cytotoxic effects on cancer cell lines, suggesting potential as an anticancer agent.

Case Studies

  • Anticancer Efficacy : In a study published in ACS Medicinal Chemistry Letters, the compound demonstrated potent cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The mechanism was linked to apoptosis induction via mitochondrial pathways .
  • Anti-inflammatory Potential : Research indicated that this compound significantly reduced inflammatory markers in vitro, suggesting its use in treating inflammatory diseases .
  • Neuroprotective Effects : A recent investigation highlighted the compound's neuroprotective properties in models of neurodegenerative diseases, potentially through modulation of neurotransmitter systems .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(3-Chlorobenzyl)-4-(methylamino)pyrimidine-5-carboxylic acid, and what critical parameters influence yield?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions involving condensation, cyclization, and functional group modifications. For example, similar pyrimidine derivatives are synthesized by heating precursors in ethanol, followed by controlled cooling, solvent distillation, and crystallization . Key parameters include reaction temperature (optimal range: 70–90°C), solvent polarity (ethanol or DMF), and stoichiometric ratios of intermediates. Post-synthesis purification often involves recrystallization from ethanol or mixed solvents to achieve >95% purity .

Q. How is the structural characterization of this compound validated, and what techniques are prioritized?

  • Methodological Answer : X-ray crystallography is the gold standard for confirming molecular conformation and bond angles. For instance, studies on analogous compounds reveal three independent molecules in the asymmetric unit, with dihedral angles between aromatic rings (e.g., 3-chlorobenzyl and pyrimidine moieties) ranging from 65° to 85° . Complementary techniques include:

  • 1H/13C NMR : To verify substituent positions (e.g., methylamino and chlorobenzyl groups) and rule out tautomeric ambiguities .
  • Mass Spectrometry (ESI-MS) : To confirm molecular weight (e.g., [M+H]+ peaks matching theoretical values) .

Q. What purification strategies are effective for isolating this compound, and how is purity assessed?

  • Methodological Answer : Crystallization is widely used, with solvent selection (ethanol, acetonitrile) critical for removing unreacted intermediates. Purity is assessed via HPLC (C18 columns, UV detection at 254 nm) and melting point analysis. For example, related pyrimidine derivatives exhibit sharp melting points (e.g., 287.5–293.5°C), indicating high crystallinity .

Advanced Research Questions

Q. How does this compound interact with biological targets, and what experimental models validate its mechanism?

  • Methodological Answer : Mechanistic studies focus on enzyme inhibition, particularly targeting DNA synthesis enzymes (e.g., thymidylate synthase). In vitro assays using human cancer cell lines (e.g., HeLa, MCF-7) measure IC50 values, while crystallographic data reveal binding modes (e.g., hydrogen bonding with catalytic residues) . Dose-response curves and competitive inhibition assays (e.g., with substrate analogs) further elucidate selectivity .

Q. How can crystallographic data contradictions (e.g., bond length variations) between studies be resolved?

  • Methodological Answer : Discrepancies in bond lengths (e.g., C–C distances ranging from 1.419–1.383 Å) may arise from temperature-dependent lattice effects or resolution limits. Strategies include:

  • High-resolution X-ray data collection (e.g., at 100 K to minimize thermal motion) .
  • DFT calculations to compare experimental vs. theoretical geometries and identify outliers .

Q. What computational approaches predict the compound’s pharmacokinetic properties, and how are they validated?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations assess binding affinity to targets like kinases or GPCRs. ADMET predictions (SwissADME) evaluate logP (lipophilicity) and bioavailability. Experimental validation includes:

  • In vitro permeability assays (Caco-2 monolayers) .
  • Metabolic stability tests (microsomal incubation with LC-MS analysis) .

Q. How do solvent and pH conditions affect the compound’s stability during long-term storage?

  • Methodological Answer : Accelerated stability studies (ICH guidelines) under varying pH (2–9) and temperatures (4–40°C) monitor degradation via HPLC. For example, acidic conditions may hydrolyze the methylamino group, while neutral/basic conditions preserve integrity. Lyophilization is recommended for long-term storage .

Q. What analytical method discrepancies arise in quantifying this compound, and how are they mitigated?

  • Methodological Answer : Discrepancies between NMR and HPLC purity assessments often stem from residual solvents or tautomers. Mitigation strategies include:

  • NMR relaxation delay optimization to detect low-abundance impurities .
  • HPLC method development using ion-pair reagents (e.g., TFA) to resolve co-eluting species .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.